molecular formula C11H8ClN3O2 B8687396 6-(4-Chlorophenyl)-3-nitropyridin-2-ylamine

6-(4-Chlorophenyl)-3-nitropyridin-2-ylamine

Cat. No.: B8687396
M. Wt: 249.65 g/mol
InChI Key: TZXZNKSZTKIMBN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-nitropyridin-2-ylamine is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H8ClN3O2/c12-8-3-1-7(2-4-8)9-5-6-10(15(16)17)11(13)14-9/h1-6H,(H2,13,14)

InChI Key

TZXZNKSZTKIMBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)[N+](=O)[O-])N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 1 g (5.76 mmol) of 2-amino-6-chloro-3-nitropyridine is mixed with 1.26 g (8.07 mmol) of 4-chlorobenzeneboronic acid, 7.2 ml (14.4 mmol) of a 2M aqueous solution of sodium carbonate and 0.7 g (16.36 mmol) of lithium chloride in 44 ml of a pre-degassed mixture of ethanol/toluene/water (v/v: 1/1/0.4). 0.34 g (0.29 mmol) of tetrakis(triphenylphosphine)palladium(0) is added. The mixture is heated at 90° C. with stirring for 18 hours. The resulting mixture is cooled to ambient temperature and then diluted with 50 ml of dichloromethane and 25 ml of water. The organic phase is separated by settling out and washed with 25 ml of water and 25 ml of a saturated solution of sodium chloride. The resulting product is dried over sodium sulfate and evaporated to dryness. The product is purified by silica gel chromatography, elution being carried out with a 50:50 then 80:20 mixture of dichloromethane and cyclohexane. 0.395 g (yield: 27%) of 6-(4-chlorophenyl)-3-nitropyridin-2-ylamine is obtained in the form of a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
pre-degassed mixture
Quantity
44 mL
Type
solvent
Reaction Step One
Name
ethanol toluene water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

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